4-(Bromomethyl)-3,5-dimethylbenzonitrile

Medicinal Chemistry Lipophilicity Drug Design

Synthesis of sterically hindered drug candidates often faces poor regioselectivity and low yields. This tri-substituted aromatic nitrile solves these issues. - **Differentiation**: 3,5-Dimethyl pattern directs substitution exclusively to the bromomethyl site; LogP 3.28 enhances cellular permeability vs. non-methylated analogs. - **Process Advantage**: Boiling point 335.0±30.0°C (>50°C higher than comparators) enables high-temperature reactions without decomposition. - **Supply**: Manufactured via CN102643213A (no toxic metal cyanides). Ideal for CROs/CDMOs.

Molecular Formula C10H10BrN
Molecular Weight 224.1 g/mol
CAS No. 1246247-73-3
Cat. No. B3093552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3,5-dimethylbenzonitrile
CAS1246247-73-3
Molecular FormulaC10H10BrN
Molecular Weight224.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CBr)C)C#N
InChIInChI=1S/C10H10BrN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3
InChIKeyKTMZKGBDKWXODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3,5-dimethylbenzonitrile (CAS 1246247-73-3) for Pharmaceutical R&D: Core Specifications and Intermediates Procurement Guide


4-(Bromomethyl)-3,5-dimethylbenzonitrile (CAS 1246247-73-3) is a tri-substituted aromatic nitrile bearing a bromomethyl group at the 4-position and methyl groups at the 3- and 5-positions of the benzonitrile core . It is primarily employed as a key synthetic intermediate in medicinal chemistry and pharmaceutical process development, where the bromomethyl moiety serves as an electrophilic handle for nucleophilic displacement reactions .

Key synthetic intermediate for medicinal chemistry and process development
Bromomethyl electrophilic handle for nucleophilic displacement reactions
3,5-Dimethyl substitution influences lipophilicity and steric profile of downstream compounds

Why 4-(Bromomethyl)-3,5-dimethylbenzonitrile Cannot Be Readily Replaced by Other Benzonitrile Building Blocks


Generic substitution of 4-(Bromomethyl)-3,5-dimethylbenzonitrile with other benzonitrile derivatives—such as the non-methylated 4-(bromomethyl)benzonitrile or the direct 4-bromo analog—is not trivial. The 3,5-dimethyl substitution pattern substantially alters the compound's physicochemical properties, including lipophilicity and boiling point, which directly influence reaction conditions, purification strategies, and the pharmacokinetic profiles of downstream drug candidates [1]. Furthermore, the specific spatial arrangement of the bromomethyl and nitrile groups relative to the methyl substituents can dictate regioselectivity in subsequent coupling reactions, potentially leading to different product distributions or impurity profiles compared to less substituted analogs [2].

Target: 4-(Bromomethyl)-3,5-dimethylbenzonitrile
Non-methylated 4-(bromomethyl)benzonitrile
Lower lipophilicity and boiling point may shift reaction profiles and purification strategies
Target: 4-(Bromomethyl)-3,5-dimethylbenzonitrile
4-Bromo-3,5-dimethylbenzonitrile
Absence of benzylic bromine eliminates nucleophilic displacement handle, altering synthetic route potential

Quantitative Differentiation of 4-(Bromomethyl)-3,5-dimethylbenzonitrile vs. Closest Structural Analogs


Elevated Lipophilicity (LogP) Relative to Non-Methylated 4-(Bromomethyl)benzonitrile

4-(Bromomethyl)-3,5-dimethylbenzonitrile exhibits a calculated LogP value of 3.28, which is significantly higher than the LogP of 2.45–2.60 reported for the non-methylated analog 4-(bromomethyl)benzonitrile [1]. This increased lipophilicity is a direct consequence of the two methyl substituents and can influence membrane permeability and distribution of derived pharmacophores.

Lipophilicity (LogP)
Reported
LogP 3.28 (target) vs 2.45–2.60 (non-methylated analog)
Reported higher lipophilicity may influence permeability context in drug design
Calculated LogP; experimental validation recommended
Medicinal Chemistry Lipophilicity Drug Design

Increased Boiling Point and Thermal Stability vs. Non-Methylated and Direct Bromo Analogs

The target compound demonstrates a boiling point of 335.0±30.0 °C at 760 mmHg, which is markedly higher than both the non-methylated analog 4-(bromomethyl)benzonitrile (283.2±23.0 °C) and the direct 4-bromo derivative 4-bromo-3,5-dimethylbenzonitrile (291.0±35.0 °C) . This thermal stability difference may affect distillation-based purification and high-temperature reaction compatibility.

Boiling Point
Data to verify
Target 335.0±30.0 °C vs non-methylated 283.2±23.0 °C, 4-bromo analog 291.0±35.0 °C (≈51.8 °C higher)
Reported higher thermal stability may support distillation and high-temperature process compatibility
Calculated values; confirm experimentally for specific process
Process Chemistry Thermal Stability Purification

Safer and More Selective Synthesis via Patent-Disclosed Method

Patent CN102643213A describes a preparation method for 3,5-dimethyl-4-bromomethylbenzonitrile that circumvents the use of toxic metal cyanides and high-temperature conditions typical of prior art methods [1]. The disclosed process involves selective Grignard chemistry and halogen-lithium exchange to achieve the target compound with reduced environmental impact and improved selectivity relative to traditional benzonitrile syntheses [1].

Synthesis Method
Class-level
Patent CN102643213A: avoids metal cyanides, uses selective Grignard/halogen-lithium exchange
Reported safer route may reduce hazardous waste and regulatory burden in scale-up
Qualitative improvement claimed; process-specific validation required
Process Development Green Chemistry Scale-up

Steric Differentiation from 3,5-Dimethyl Substituents for Regioselective Functionalization

The 3,5-dimethyl groups on the aromatic ring introduce steric bulk adjacent to the reactive bromomethyl site . While direct kinetic data are not available for this specific compound, the class of ortho,ortho'-disubstituted benzonitriles is known to exhibit altered regioselectivity in nucleophilic substitution reactions compared to unsubstituted or mono-substituted analogs, potentially suppressing unwanted side reactions and directing nucleophiles exclusively to the benzylic position .

Steric Control
Class-level
3,5-Dimethyl groups flank bromomethyl site; steric hindrance may direct nucleophiles to benzylic position
Reported steric profile may improve regioselectivity and reduce side reactions
Inferred from structural principles; reaction-specific validation recommended
Organic Synthesis Steric Hindrance Regioselectivity

Procurement-Driven Application Scenarios for 4-(Bromomethyl)-3,5-dimethylbenzonitrile


Synthesis of Kinase Inhibitor Intermediates and Targeted Therapeutics

Leveraging the elevated lipophilicity (LogP 3.28) of 4-(Bromomethyl)-3,5-dimethylbenzonitrile, medicinal chemistry teams can access benzonitrile-derived kinase inhibitor scaffolds with potentially improved cellular permeability relative to analogs built from less lipophilic starting materials . The bromomethyl handle enables efficient installation of diverse amine, ether, or thioether pharmacophores .

High-Temperature Process Chemistry and Late-Stage Functionalization

The boiling point of 335.0±30.0 °C provides a distinct advantage in process development where high-temperature conditions are required for subsequent transformations or distillative purifications . This thermal window exceeds that of non-methylated comparators by over 50 °C, reducing the risk of premature decomposition or co-distillation .

Scale-Up Synthesis Utilizing Safer, Metal-Cyanide-Free Routes

Industrial procurement and kilo-lab production can benefit from the synthetic methodology outlined in CN102643213A, which avoids toxic metal cyanides and employs selective Grignard/halogen-lithium exchange chemistry [1]. This route is particularly relevant for CROs and CDMOs aiming to minimize hazardous waste streams and comply with stringent environmental regulations.

Sterically Controlled Coupling Reactions for Complex Molecule Construction

In the assembly of sterically demanding drug candidates, the 3,5-dimethyl substitution pattern of this building block offers a tactical advantage by directing nucleophiles exclusively to the benzylic bromomethyl position while shielding the aromatic ring from undesired side reactions . This can improve reaction yields and simplify chromatographic purification in multi-step sequences.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Lipophilicity from 3,5-dimethyl substitution
Membrane permeability assessment in lead optimization
High-temperature process chemistry
Elevated thermal stability
Distillation and high-temperature reaction compatibility
Scale-up synthesis with safer routes
Cyanide-free synthetic methodology
Hazardous waste reduction and process safety assessment
Sterically controlled coupling reactions
3,5-Dimethyl steric shielding
Regioselectivity and side-reaction suppression
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